4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
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Overview
Description
4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H12BrNO2·HCl It is a derivative of butanoic acid, featuring an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and malonic acid.
Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between 4-bromobenzaldehyde and malonic acid in the presence of a base such as piperidine.
Hydrogenation: The resulting product undergoes hydrogenation to reduce the double bond, forming 4-(4-bromophenyl)butanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
- 4-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
- 4-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Uniqueness
4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can also participate in specific halogen bonding interactions, adding to its versatility in chemical and biological applications.
Properties
IUPAC Name |
4-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEDDIZSTWCAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126163-07-1 |
Source
|
Record name | 4-amino-4-(4-bromophenyl)butanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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